molecular formula C20H10Cl3N3O4 B15013759 4-chloro-2-({(E)-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylidene}amino)-6-nitrophenol

4-chloro-2-({(E)-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylidene}amino)-6-nitrophenol

Cat. No.: B15013759
M. Wt: 462.7 g/mol
InChI Key: UHVYUJUFMVJCQW-UHFFFAOYSA-N
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Description

4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL is a complex organic compound characterized by its unique structure, which includes a chlorinated phenol group, a benzoxazole moiety, and a nitrophenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL typically involves multiple steps, including the formation of the benzoxazole ring and the subsequent functionalization of the phenol group. Common synthetic routes may involve:

    Formation of Benzoxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Chlorination and Nitration: The phenol group can be chlorinated using reagents like thionyl chloride, followed by nitration using nitric acid under controlled conditions.

    Condensation Reaction: The final step involves the condensation of the chlorinated and nitrated phenol with the benzoxazole derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The chlorinated phenol group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-4-NITROPHENOL
  • **4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-5-NITROPHENOL

Uniqueness

4-CHLORO-2-[(E)-{[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHYLIDENE}AMINO]-6-NITROPHENOL is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H10Cl3N3O4

Molecular Weight

462.7 g/mol

IUPAC Name

4-chloro-2-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methylideneamino]-6-nitrophenol

InChI

InChI=1S/C20H10Cl3N3O4/c21-11-2-3-14(23)13(6-11)20-25-15-5-10(1-4-18(15)30-20)9-24-16-7-12(22)8-17(19(16)27)26(28)29/h1-9,27H

InChI Key

UHVYUJUFMVJCQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=NC3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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